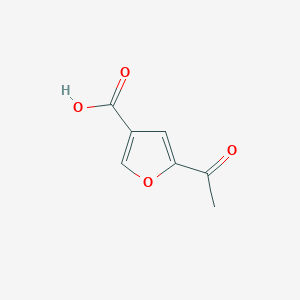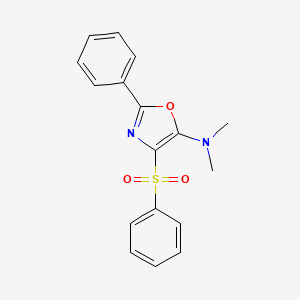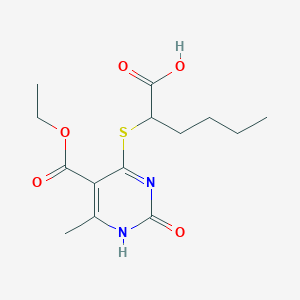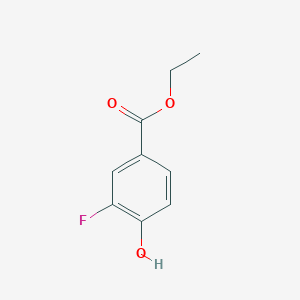
5-acetylfuran-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetylfuran-3-carboxylic Acid is a chemical compound with the CAS Number: 89677-39-4 . It has a molecular weight of 154.12 . It is typically stored as a powder .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that furan derivatives, such as this compound, have shown great potential as platform compounds in future industries .
Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 208-210 degrees . More detailed physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Carbapenem Antibiotics and Stereochemical Analysis
5-Acetylfuran-3-carboxylic acid is involved in the biosynthesis of carbapenem antibiotics, a class of beta-lactam antibiotics. Research by Stapon, Li, and Townsend (2003) detailed the role of specific enzymes in the biosynthesis pathway, particularly focusing on the stereochemical aspects of carbapenem formation from L-proline (Stapon, Li, & Townsend, 2003).
Renewable Amine and Alcohol Synthesis
Liu, Stähler, Murphy, Furlong, and Kerton (2017) explored the reactivity of 3-acetamido-5-acetylfuran (3A5AF), a derivative of this compound. They demonstrated its potential in the synthesis of renewable amines and alcohols, which are valuable in various chemical industries (Liu et al., 2017).
Novel Derivatives and Chemical Transformations
Several studies focus on the synthesis of novel derivatives and the investigation of chemical transformations involving this compound. For instance, Remizov, Pevzner, and Petrov (2018) synthesized various derivatives by arylation, exploring the reactivity and potential applications in different chemical processes (Remizov, Pevzner, & Petrov, 2018).
Biosynthesis of Complex Sugars
The synthesis of complex sugars, such as aceric acid found in pectic polysaccharides, involves intermediates related to this compound. Jones, Nepogodiev, Macdonald, Hughes, and Field (2005) detailed the synthesis process, highlighting the significance of these intermediates in the formation of rare branched-chain sugars (Jones et al., 2005).
Converting Biomass to Chemicals
A study by Omari, Dodot, and Kerton (2012) demonstrated an efficient process for converting N-acetyglucosamine into 3-acetamido-5-acetylfuran (3A5AF), proposing its use as a renewable nitrogen-containing platform chemical. This research offers insights into the potential of converting biomass into valuable chemicals (Omari, Dodot, & Kerton, 2012).
Orientations Futures
Propriétés
IUPAC Name |
5-acetylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-4(8)6-2-5(3-11-6)7(9)10/h2-3H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXPRUOBILDAFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dimethoxyphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2410425.png)
![{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2410428.png)

![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)



![N-(2,6-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410435.png)
![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2410436.png)
![cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2410437.png)
![N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410439.png)

